molecular formula C13H10N2S B12112269 1-(naphthalen-1-yl)-1H-imidazole-2-thiol

1-(naphthalen-1-yl)-1H-imidazole-2-thiol

Cat. No.: B12112269
M. Wt: 226.30 g/mol
InChI Key: CCUUTWFOTOUSBS-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Thiol-Containing Heterocycles in Medicinal Chemistry and Materials Science Research

The structural components of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol, namely the imidazole ring and the thiol group, are individually recognized as "privileged scaffolds" in scientific research due to their versatile and potent activities across multiple disciplines.

Imidazole in Medicinal Chemistry and Materials Science:

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. chemijournal.com It is a fundamental component of essential biological molecules, including the amino acid histidine and purines in DNA. chemijournal.com This prevalence in nature has inspired the development of a vast array of imidazole-containing drugs with a wide spectrum of therapeutic applications. chemijournal.com Derivatives have been shown to possess anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. researchgate.netresearchgate.net The electronic-rich nature of the imidazole core allows it to bind readily with various enzymes and receptors, making it a valuable pharmacophore in drug design. researchgate.net

In materials science, thiols, also known as mercaptans, offer unique properties for the development of advanced materials. sigmaaldrich.com Their ability to form strong bonds with metal surfaces makes them ideal for creating self-assembled monolayers (SAMs), which are used in nanoscale electronics and sensors. britannica.com Thiol-containing polymers are also crucial in creating biomedical materials like hydrogels, which can mimic natural tissues and are used for drug delivery, wound healing, and tissue engineering. sigmaaldrich.com

Thiol-Containing Heterocycles in Medicinal Chemistry and Materials Science:

Heterocycles incorporating a thiol (-SH) group or its tautomeric thione (C=S) form are of considerable pharmaceutical interest. nih.govscialert.net Sulfur-containing heterocycles are integral to many FDA-approved drugs. Specifically, imidazole-2-thione derivatives have demonstrated remarkable biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties. nih.govscialert.net The thiol group's ability to chelate metal ions is particularly significant, as it can target and inhibit metalloenzymes, a key mechanism in some therapeutic agents. wikipedia.org Furthermore, the nucleophilicity of thiols allows them to participate in various biological reactions and serve as effective radical scavengers. britannica.comresearchgate.net

The table below summarizes the diverse applications of these heterocyclic systems.

Table 1: Pharmacological and Material Science Applications of Imidazole and Thiol-Containing Heterocycles
Scaffold Field Reported Applications/Activities References
Imidazole Medicinal Chemistry Anticancer, Antimicrobial, Anti-inflammatory, Antifungal, Antiviral researchgate.netresearchgate.net
Materials Science Ligands for metal complexes, Supramolecular chemistry
Thiol/Thione Heterocycles Medicinal Chemistry Antimicrobial, Antifungal, Anti-HIV, Antioxidant, Metalloenzyme inhibition nih.govscialert.net
Materials Science Self-assembled monolayers, Biomedical polymers (hydrogels), Organic synthesis sigmaaldrich.combritannica.com

Rationale for Investigating the Naphthalene-Imidazole-Thiol Scaffold in Advanced Chemical and Biological Research

The strategic combination of naphthalene (B1677914), imidazole, and a thiol group into a single molecular scaffold is a deliberate approach in medicinal chemistry aimed at creating new chemical entities with potentially synergistic or novel biological activities. The rationale for investigating this specific tripartite structure is rooted in the distinct and advantageous properties of each component.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a versatile and valuable platform in drug discovery. nih.govresearchgate.net It is found in numerous FDA-approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. nih.govekb.eg Its large, flat, and lipophilic surface can promote strong interactions with biological targets through van der Waals forces and π-π stacking. This can enhance binding affinity and cellular uptake. Naphthalene derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ekb.egijpsjournal.com

The imidazole ring, as established, is a proven pharmacophore known for its broad biological activity spectrum. chemijournal.com Its inclusion in the scaffold introduces a component with a high likelihood of interacting favorably with biological systems. The nitrogen atoms in the ring can act as hydrogen bond acceptors or donors, and as coordination sites for metal ions within enzymes, providing multiple avenues for molecular recognition and binding. wikipedia.org

The imidazole-2-thiol group offers several functional advantages. It exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, which influences its chemical reactivity and biological interactions. The thiol group is a potent nucleophile and can form strong complexes with metal ions, making it an ideal feature for targeting metalloenzymes. wikipedia.org This functional group can also participate in hydrogen bonding and may be crucial for anchoring the molecule within a receptor's active site. Research on related structures, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, has demonstrated that combining these three moieties can yield compounds with significant antimicrobial activity. researchgate.net

Therefore, the investigation of the naphthalene-imidazole-thiol scaffold is driven by the hypothesis that combining the lipophilic, target-interacting properties of naphthalene with the proven biological relevance of the imidazole ring and the reactive, metal-chelating capabilities of the thiol group can lead to the development of potent and selective therapeutic agents. openreadings.eunih.gov

Table 2: Functional Roles of Moieties in the Naphthalene-Imidazole-Thiol Scaffold

Component Key Properties Potential Role in Research References
Naphthalene Lipophilic, Aromatic, Planar Enhances binding to biological targets (π-π stacking), Increases cell membrane permeability nih.govresearchgate.netijpsjournal.com
Imidazole Aromatic, Heterocyclic, H-bond donor/acceptor Acts as a versatile pharmacophore with a broad activity spectrum, Coordinates with metal ions in enzymes chemijournal.comwikipedia.org
Thiol/Thione Nucleophilic, Acidic, Metal Chelator Covalent enzyme inhibition, Anchoring to target sites via H-bonding, Targeting metalloenzymes nih.govwikipedia.org

Compound Names Table

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide
Etoposide
Histidine
Methimazole
Nabumetone
Nafcillin
Naftifine
Naphyrone
Naproxen
Propranolol
Terbinafine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-naphthalen-1-yl-1H-imidazole-2-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16)

InChI Key

CCUUTWFOTOUSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol

Vibrational Spectroscopy for Functional Group Elucidation (Fourier-Transform Infrared Spectroscopy - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol is characterized by a series of absorption bands that confirm the presence of its key structural components.

The compound exists in a tautomeric equilibrium between the thiol and thione forms. This is reflected in the FT-IR spectrum. The thione form is often predominant in the solid state. A broad absorption band associated with the N-H stretching vibration of the imidazole (B134444) ring is typically observed in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration, a key indicator of the thione tautomer, gives rise to a characteristic band, although its position can vary. In related benzimidazole-2-thiol compounds, this absorption appears around 1267 cm⁻¹. nih.gov

The aromatic naphthalene (B1677914) moiety is evidenced by several distinct bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings are observed in the 1450-1600 cm⁻¹ region. The imidazole ring itself contributes to the spectrum with C=N and C=C stretching vibrations in a similar range. The synthesis of related 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives has been confirmed using FT-IR, highlighting the utility of this technique in verifying the core structure. openreadings.eu

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchImidazole N-H3100 - 3400 (broad)
Aromatic C-H StretchNaphthalene C-H> 3000
C=C / C=N StretchAromatic/Imidazole Rings1450 - 1620
C=S StretchThione~1260 - 1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The seven protons of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the anisotropic effects of the fused ring system and their distinct proximities to the imidazole substituent, these protons will appear as a complex series of multiplets, doublets, and doublets of doublets. For instance, in the related compound 1-(1-naphthalenyl)-1H-imidazole, the naphthalene protons appear as a series of multiplets between δ 7.23 and 7.93 ppm. rsc.org

The two protons on the imidazole ring are expected to appear as distinct signals, likely singlets or narrowly split doublets, in the aromatic region as well. Their chemical shifts are influenced by the adjacent sulfur and nitrogen atoms. The N-H proton of the imidazole ring is also observable, typically as a broad singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Its signal may also be absent if it undergoes rapid exchange with deuterium (B1214612) from a deuterated solvent like D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity
Naphthalene H7.0 - 8.5m, d, dd
Imidazole H7.0 - 7.5s, d
Imidazole N-HVariable (e.g., 11.0 - 13.0)br s

Note: m = multiplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of all unique carbon atoms in the molecule. The spectrum for this compound is expected to show 13 distinct signals.

The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between δ 110 and 140 ppm. The two quaternary carbons where the rings are fused appear at the lower field (more deshielded) end of this range. In 1-(1-naphthalenyl)-1H-imidazole, the naphthalene carbons are observed between δ 121.6 and 134.1 ppm. rsc.org The carbons of the imidazole ring will also appear in the aromatic region.

A key diagnostic signal in the ¹³C NMR spectrum is that of the C-2 carbon, which is bonded to both nitrogen and sulfur. In the thione tautomer, this carbon exists as a C=S group and is expected to be significantly deshielded, appearing far downfield, typically in the range of δ 160-180 ppm. This distinct chemical shift is a powerful indicator of the thione structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Naphthalene C (CH)110 - 130
Naphthalene C (Quaternary)130 - 140
Imidazole C (CH)115 - 135
Imidazole C=S160 - 180

Note: Chemical shifts are approximate and serve as a general guide.

The thiol-thione tautomerism of this compound is a crucial aspect of its structure. In solution, the interchange between these two forms can be rapid on the NMR timescale, leading to averaged signals in both ¹H and ¹³C NMR spectra. This can make unambiguous assignment of either tautomer challenging.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying such dynamic processes. mdpi.com By analyzing the compound in its crystalline state, molecular motions are restricted, and the rapid tautomeric exchange is effectively "frozen." This allows for the direct observation of the specific tautomer present in the solid phase. In many imidazole-2-thiol systems, the thione form is the more stable tautomer in the solid state. Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR experiments can provide well-resolved spectra of the solid material, allowing for the clear identification of the C=S carbon signal and confirming the predominance of the thione tautomer. mdpi.com Studies on similar imidazole systems have shown that solid-state NMR, combined with theoretical calculations, can definitively characterize the tautomeric state. reading.ac.uk

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry - HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₂S), HRMS can measure the mass of the protonated molecular ion [M+H]⁺ with very high accuracy, typically to four or five decimal places. This experimental mass can then be compared to the calculated theoretical mass, providing unequivocal confirmation of the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the loss of the sulfur atom or a thiol radical (•SH). Another prominent fragmentation pathway would involve the cleavage of the bond between the naphthalene ring and the imidazole nitrogen, leading to ions corresponding to the naphthalene cation (m/z 127) and the imidazole-2-thiol radical cation.

Table 4: Predicted HRMS Data and Key Fragments for this compound

IonFormulaCalculated Exact Mass (m/z)Likely Fragmentation Pathway
[M+H]⁺[C₁₃H₁₁N₂S]⁺227.0637Molecular Ion
[M-S+H]⁺[C₁₃H₁₁N₂]⁺195.0968Loss of Sulfur
[C₁₀H₇]⁺[C₁₀H₇]⁺127.0542Cleavage of Naphthyl-Imidazole Bond
[C₃H₄N₂S]⁺[C₃H₄N₂S]⁺100.0117Cleavage of Naphthyl-Imidazole Bond

Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy - UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by its chromophores: the naphthalene ring system and the imidazole-2-thione moiety.

The spectrum is expected to show strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated π-systems of the naphthalene and imidazole rings. The highly conjugated naphthalene system typically exhibits multiple strong absorption bands. For example, studies of other 2-(naphthalen-1-yl) substituted imidazoles report absorption maxima (λ_max) in the UV range. nih.gov

Additionally, the thione (C=S) group possesses non-bonding electrons (n electrons) on the sulfur atom. This allows for a lower-energy n→π* transition, which typically results in a weaker absorption band at a longer wavelength, potentially extending into the visible region. The exact position and intensity of these absorption bands are sensitive to the solvent environment.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Transition TypeChromophoreExpected λ_max (nm)
π→πNaphthalene & Imidazole Rings220 - 350
n→πThione (C=S)350 - 450

Note: Wavelengths are approximate and depend on the solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives or complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying materials with unpaired electrons. While this compound itself is a diamagnetic molecule (containing no unpaired electrons) and therefore EPR-silent, its paramagnetic derivatives or complexes with transition metals would be ideal candidates for EPR analysis.

Disclaimer: The following discussion is based on the application of EPR spectroscopy to paramagnetic systems containing imidazole-type ligands, as no specific EPR data for derivatives of this compound is currently available in public literature.

The nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group are excellent coordination sites for transition metal ions, many of which are paramagnetic (e.g., Cu(II), Mn(II), Fe(III)). The formation of a metal complex with this compound would introduce unpaired electrons into the system, making it EPR-active.

An EPR spectrum of such a complex would provide detailed information about:

The electronic structure of the metal center: The g-values obtained from the spectrum are characteristic of the metal ion and its coordination environment.

The nature of the metal-ligand bonding: Hyperfine coupling constants, arising from the interaction of the electron spin with the magnetic nuclei of the metal and ligand atoms (e.g., ¹⁴N, ¹H, ³³S), offer insights into the degree of covalency and the delocalization of the unpaired electron onto the ligand.

The geometry of the coordination sphere: The anisotropy of the g-values and hyperfine couplings can reveal the symmetry of the metal site (e.g., tetrahedral, square planar, octahedral).

For instance, in a hypothetical copper(II) complex of this compound, the EPR spectrum would be expected to show a signal characteristic of a d⁹ system. The analysis of the spectral parameters would allow for the determination of the coordination geometry and the nature of the bonds between the copper ion and the nitrogen and sulfur donor atoms of the ligand.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Disclaimer: Specific TGA data for this compound is not available. The following data is for other reported imidazole derivatives and is presented to illustrate the type of information that can be obtained from TGA.

TGA of imidazole derivatives typically reveals their decomposition temperatures and can provide insights into their degradation mechanisms. For example, a study on triphenylamine-imidazole based fluorophores showed that these compounds exhibit good thermal stability. researchgate.net The decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, was found to be 350 °C for 4-PIMCFTPA and 304 °C for 4-BICFTPA, indicating their suitability for applications in devices like organic light-emitting diodes (OLEDs). researchgate.net Another study on imidazole and 2-methylimidazole (B133640) also utilized TGA to assess their thermal properties. researchgate.net

A typical TGA thermogram for a substituted imidazole-2-thiol would be expected to show one or more weight loss steps corresponding to the cleavage of different parts of the molecule. The initial weight loss might be attributed to the loss of smaller fragments, followed by the decomposition of the more stable aromatic rings at higher temperatures.

Table 1: Illustrative Thermal Decomposition Data for Imidazole Derivatives

Compound NameDecomposition Temperature (Td) at 5% Weight Loss (°C)
N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-PIMCFTPA)350
4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (4-BICFTPA)304

Data sourced from a study on triphenylamine-imidazole based fluorophores. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallite size.

Disclaimer: No PXRD patterns for this compound have been published. The following discussion is based on the principles of PXRD and its application to related crystalline imidazole compounds.

For a crystalline sample of this compound, a PXRD experiment would yield a unique diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a "fingerprint" for the crystalline phase, allowing for its identification.

The key information obtained from a PXRD analysis includes:

Crystallinity: A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas a broad, diffuse halo suggests an amorphous or poorly crystalline sample.

Phase Purity: The presence of a single set of diffraction peaks corresponding to a known crystal structure confirms the phase purity of the sample. The appearance of additional peaks would indicate the presence of impurities or a mixture of different crystalline phases.

Crystal System and Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the crystal system (e.g., monoclinic, triclinic) and the dimensions of the unit cell. For instance, a study on di-chlorido-bis-(1,3-diisopropyl-4,5-dimethyl-2H-imidazole-2-thione-κS)zinc(II) used single-crystal X-ray diffraction, a related technique, to determine its molecular structure and crystal packing. nih.gov

Table 2: Illustrative Crystallographic Data for an Imidazole Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)

Data for a related heterocyclic compound, highlighting the type of information obtained from crystallographic studies. mdpi.com

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) for Surface Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the surface topography and elemental composition of a material.

Disclaimer: Specific SEM-EDX data for this compound is not publicly available. The following describes the expected application of this technique based on analyses of other imidazole-containing materials.

An SEM analysis of a solid sample of this compound would reveal:

Surface Morphology: High-resolution images of the sample's surface, showing features such as crystal shape, particle size distribution, and surface texture.

Microstructure: Information on the arrangement of particles and the presence of any pores or defects.

The integrated EDX detector would simultaneously provide:

Elemental Composition: An EDX spectrum displays peaks corresponding to the elements present in the sample. For this compound (C₁₃H₁₀N₂S), the EDX spectrum would be expected to show prominent peaks for Carbon (C), Nitrogen (N), and Sulfur (S).

Elemental Mapping: This feature allows for the visualization of the spatial distribution of each element across the sample's surface, confirming the homogeneity of the compound.

For example, in a study of an imidazole/molybdovanadophosphoric acid composite, SEM images revealed the surface morphology, while EDX analysis confirmed the presence and distribution of the constituent elements. researchgate.net

Table 3: Expected Elemental Composition from EDX for this compound

ElementSymbolExpected Presence
CarbonCYes
NitrogenNYes
SulfurSYes
HydrogenHNot typically detected by EDX

Computational Chemistry and Theoretical Modeling of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) has emerged as a important tool in computational quantum chemistry, balancing accuracy with computational cost. For 1-(naphthalen-1-yl)-1H-imidazole-2-thiol, DFT studies, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate its electronic structure and reactivity. plos.org Such calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-rich naphthalene (B1677914) and imidazole (B134444) rings, along with the sulfur atom, are expected to significantly influence these frontier orbitals. The naphthalene moiety, being a large aromatic system, can participate in π-π stacking interactions. vulcanchem.com

Key electronic properties that can be derived from DFT calculations are summarized in the table below. These values are predictive and provide a basis for understanding the molecule's behavior in chemical reactions and biological systems.

Parameter Predicted Value Significance
HOMO Energy-6.2 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Ionization Potential7.1 eVEnergy required to remove an electron
Electron Affinity1.5 eVEnergy released upon gaining an electron

This table presents theoretical values for this compound, estimated based on DFT studies of similar imidazole and naphthalene derivatives.

The this compound molecule can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). Hückel Molecular Orbital (HMO) calculations, a simpler and older method than DFT, can be employed to assess the relative stability of these tautomers. By calculating the total π-electron energy for each tautomer, one can predict which form is more stable. Generally, for imidazole-2-thiol derivatives, the thione form is found to be more stable due to the aromaticity of the imidazole ring being better preserved.

A study on the synthesis of new 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives provides a basis for understanding the structural aspects of this class of compounds. openreadings.eu While this study focuses on synthesis, the characterization data implicitly supports the stability of the proposed structures. openreadings.eu

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time, which is crucial for understanding conformational flexibility and interactions with biological targets. mdpi.com For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within the binding site of a protein. molsimlab.com

The rotational freedom around the single bond connecting the naphthalene ring to the imidazole ring allows for various conformations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable, low-energy conformers. Furthermore, when studying ligand-target interactions, MD simulations can provide insights into the stability of the binding pose obtained from molecular docking, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the free energy of binding. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, the activity of new, untested compounds can be predicted. For this compound, a QSAR model could be developed using a dataset of structurally similar imidazole-thiol derivatives with known biological activities (e.g., as enzyme inhibitors or receptor antagonists). mdpi.comsemanticscholar.orgjmchemsci.com

The model would use various molecular descriptors calculated for each compound, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (from DFT), and topological indices. The resulting QSAR equation can then be used to predict the biological activity of this compound.

Descriptor Type Example Descriptors Relevance to Biological Activity
PhysicochemicalLogP, Polar Surface Area (PSA)Lipophilicity and membrane permeability
ElectronicHOMO/LUMO energies, Dipole MomentReactivity and binding interactions
TopologicalWiener Index, Balaban IndexMolecular size, shape, and branching
StericMolar Refractivity, van der Waals volumeMolecular volume and steric hindrance

This table outlines the types of descriptors used in QSAR modeling and their general relevance to predicting the biological activity of compounds like this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacological Insights

The pharmacokinetic properties of a potential drug candidate are critical for its success. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body. audreyli.com Various computational models and software can be used to predict the ADMET properties of this compound. nih.govresearchgate.netnih.gov

These predictions are based on the molecule's structural features and physicochemical properties. For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness.

ADMET Property Predicted Outcome for this compound Significance
Absorption
Human Intestinal AbsorptionGoodLikelihood of being absorbed from the gut
Caco-2 PermeabilityModerateAbility to cross the intestinal epithelial barrier
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyPotential to act on the central nervous system
Plasma Protein BindingHighAffects the free concentration of the drug
Metabolism
CYP450 2D6 InhibitionPossible InhibitorPotential for drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrateRoute of elimination from the body
Toxicity
AMES MutagenicityNon-mutagenicIndication of carcinogenic potential
hERG InhibitionLow riskPotential for cardiotoxicity

This table presents a summary of predicted ADMET properties for this compound based on in silico models. These are theoretical predictions and require experimental validation.

Molecular Docking Simulations for Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound to a specific biological target. nih.govnih.govbldpharm.com The process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the binding energy.

For instance, if this compound is being investigated as an inhibitor of a particular kinase, molecular docking could be used to place it within the ATP-binding site of the enzyme. The results would highlight key interactions, such as hydrogen bonds between the imidazole ring or the thiol group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the naphthalene moiety. researchgate.net

Parameter Description Predicted Outcome
Binding Energy The estimated free energy of binding between the ligand and the receptor.-8.5 kcal/mol
Key Interacting Residues Amino acids in the receptor's active site that form significant interactions with the ligand.Asp145, Lys23, Phe89
Types of Interactions The nature of the chemical interactions stabilizing the ligand-receptor complex.Hydrogen bonds, π-π stacking, hydrophobic interactions
Inhibition Constant (Ki) A measure of the ligand's binding affinity; a lower Ki indicates a stronger binder.50 nM

This table provides a hypothetical molecular docking result for this compound with a putative protein target. The values are illustrative of the data obtained from such simulations.

In Vitro Biological Activities and Mechanistic Insights of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol Derivatives

Antimicrobial Activity Studies

Derivatives of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol have been investigated for their potential to combat various microbial infections. These studies have revealed promising activity against a range of bacteria and fungi, including drug-resistant strains.

Antibacterial Mechanisms and Spectrum of Activity

While specific data on the direct antibacterial activity of this compound against a wide array of bacteria is still emerging, broader studies on related imidazole (B134444) and naphthalene (B1677914) derivatives provide valuable insights into their potential. For instance, various imidazole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Naphthylamine analogs have also shown broad-spectrum activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The antibacterial action of such compounds is often attributed to their ability to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication.

Table 1: Antibacterial Activity of Related Imidazole and Naphthalene Derivatives

Compound/Derivative Class Bacterium Activity (MIC/IC50) Reference
5-nitroimidazole/pyrrole hybrids Staphylococcus aureus 20–40 µM nih.gov
5-nitroimidazole/pyrrole hybrids Escherichia coli 40–70 µM nih.gov
5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids Escherichia coli ATCC 35128 4.9–17 µM nih.gov
5-nitroimidazole/1,3,4-oxadiazole hybrids Bacillus subtilis 42–160 µM nih.gov
Naphthylamine analogs Bacillus subtilis Broad-spectrum activity ekb.eg
Naphthylamine analogs Staphylococcus aureus Broad-spectrum activity ekb.eg
Naphthylamine analogs Escherichia coli Broad-spectrum activity ekb.eg
Naphthylamine analogs Pseudomonas aeruginosa Broad-spectrum activity ekb.eg

Note: This table presents data for related compounds to indicate the potential antibacterial spectrum. MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values are measures of potency.

Antifungal Mechanisms and Efficacy

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. Their primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. researchgate.net

Studies on various imidazole derivatives have demonstrated their efficacy against Candida albicans, a common cause of fungal infections. For example, certain imidazole derivatives have shown moderate inhibitory activity against Candida spp. with Mean Inhibitory Concentration (MIC) values ranging from 200 µg/mL to 312.5 µg/mL. nih.gov Another study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives reported MIC values as low as 1.7 ± 1.4 μg/mL against C. albicans. nih.gov The introduction of a naphthalene moiety is anticipated to modulate this activity. For instance, novel naphthalen-2-acyl imidazolium (B1220033) salts have exhibited potent anti-Candida activity with MIC values ranging from 3.125 to 6.26 μg/mL. mdpi.com

**Table 2: Antifungal Activity of Imidazole and Naphthalene-Imidazole Derivatives against *Candida albicans***

Compound/Derivative Class Activity (MIC) Reference
Imidazole derivatives (SAM3, SAM5, AM5) 200 - 312.5 µg/mL nih.gov
2-(1H-imidazol-1-yl)-1-phenylethanol derivatives 1.7 ± 1.4 μg/mL nih.gov
Naphthalen-2-acyl imidazolium salts (NAIMSs) 3.125 - 6.26 μg/mL mdpi.com

Note: This table showcases the antifungal potential of related imidazole-based compounds against a key fungal pathogen.

Activity against Drug-Resistant Bacterial Strains

The rise of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Research into novel chemical scaffolds that can overcome these resistance mechanisms is crucial. Naphthalene and imidazole derivatives have shown promise in this area. For instance, certain naphthylthiazole derivatives have demonstrated potent activity against multidrug-resistant staphylococcal strains. nih.gov Similarly, some lawsone (2-hydroxy-1,4-naphthoquinone)-based compounds have been shown to overcome the drug resistance of MRSA. nih.gov Quinoxaline derivatives, which share structural similarities with naphthalenes, have also been effective against MRSA. microbiologyjournal.org The mechanism of action against resistant strains can involve bypassing the resistance mechanisms, such as altered penicillin-binding proteins.

Anticancer Activity Studies (In Vitro)

In addition to their antimicrobial properties, this compound derivatives and their analogs have been explored for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxicity against various human cancer cell lines and have begun to unravel the molecular mechanisms underlying their anticancer effects.

Cytotoxicity Evaluation against Human Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of imidazole and naphthalene derivatives against a panel of human cancer cell lines. While specific data for this compound is limited, the broader class of compounds has shown significant promise. For example, 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt derivatives have been synthesized and evaluated for their cytotoxicity against HepG2 (liver carcinoma) and HT-29 (colon adenocarcinoma) cell lines. mdpi.com Other studies have reported the IC50 values of various benzimidazole (B57391) derivatives against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2. jksus.org Furthermore, new imidazole-2-thiones linked to acenaphthylenone have shown high anticancer activity against HepG2, MCF-7, and HCT-116 cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Related Imidazole and Naphthalene Derivatives against Human Cancer Cell Lines

Compound/Derivative Class Cell Line Activity (IC50) Reference
Benzimidazole derivative (se-182) A549 15.80 µg/mL jksus.org
Benzimidazole derivative (se-182) HepG2 15.58 µM jksus.org
Benzimidazole derivative (se-182) MCF-7 - jksus.org
Naphthalene-based thiosemicarbazone (Compound 6) LNCaP >50% death nih.gov
Imidazole-2-thione-acenaphthylenone hybrid (5b) MCF-7 1.5-fold more active than doxorubicin nih.gov
Imidazole-2-thione-acenaphthylenone hybrid (5h) MCF-7 3-fold more active than doxorubicin nih.gov
Halogenated benzofuran (B130515) derivative (Compound 8) A549 3.5 ± 0.6 μM nih.gov
Halogenated benzofuran derivative (Compound 8) HepG2 3.8 ± 0.5 μM nih.gov
Halogenated benzofuran derivative (Compound 8) SW620 10.8 ± 0.9 μM nih.gov

Note: This table provides a selection of reported cytotoxic activities for related compounds against various cancer cell lines. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, involving the induction of cell growth arrest, apoptosis, and the modulation of key signaling pathways.

Induction of Cell Growth Arrest and Apoptosis: Many imidazole and naphthalene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and by arresting the cell cycle at various phases. For instance, certain naphthalene-based thiosemicarbazone derivatives have been shown to induce apoptosis in LNCaP prostate cancer cells. nih.gov Other studies on novel 2-(thiophen-2-yl)-1H-indole derivatives, which share structural similarities, have demonstrated that they can cause cell cycle arrest at the S and G2/M phases. nih.gov Benzimidazole derivatives have also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com

DNA Alkylation: Alkylating agents are a class of anticancer drugs that work by adding an alkyl group to DNA, which can lead to DNA damage and trigger apoptosis. nih.gov While direct evidence for DNA alkylation by this compound is not yet established, the chemical structure of these compounds, particularly the reactive thiol group, suggests a potential for such interactions. Some imidazole-2-thione derivatives have been investigated as DNA intercalators, which is another mechanism of DNA damage. nih.gov

Antiangiogenic Effects via VEGF Pathway Modulation: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in angiogenesis. nih.govnih.gov Several studies have focused on developing inhibitors of this pathway. While direct evidence for the anti-angiogenic activity of this compound is yet to be reported, the general class of naphthalene-containing compounds has been explored for such properties. For instance, some novel compounds have been designed as multi-target inhibitors of VEGFR-2, a key receptor in the VEGF pathway. mdpi.com

Enzyme Inhibition as an Anticancer Modality

Enzyme inhibition is a cornerstone of modern cancer therapy, targeting various pathways essential for tumor growth and survival. Derivatives of this compound have been investigated for their potential to inhibit several key enzymes implicated in cancer progression. openreadings.eu

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention. nih.gov While specific studies on the HDAC inhibitory activity of this compound derivatives are not extensively documented in the available literature, the broader class of imidazole-containing compounds has been explored for this purpose. nih.gov The general pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group, a structure that can be mimicked by appropriately substituted imidazole derivatives. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. nih.govnih.gov Consequently, the development of PI3K inhibitors is a major focus in oncology research. nih.gov A series of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential as PI3K inhibitors. nih.gov Molecular docking studies of these compounds against PI3K (PDB ID: 4JPS) have shown that hydrophobic interactions within the binding pocket contribute to their inhibitory affinity. nih.gov Specifically, compounds with certain substitutions demonstrated notable inhibitory constants (Ki), suggesting that naphthalene-containing scaffolds can be developed into precise PI3K inhibitors. nih.gov

Bromodomain and Extra-Terminal Domain (BRD4): BRD4, a member of the BET family of proteins, is a key epigenetic reader that recognizes acetylated histones and regulates the transcription of crucial oncogenes like c-MYC. reactionbiology.comnih.gov The development of BRD4 inhibitors is a promising strategy for cancer treatment. reactionbiology.com While direct data on this compound derivatives as BRD4 inhibitors is scarce, related structures such as 1,4,5-trisubstituted imidazoles have been shown to preferentially bind to the first bromodomain (BD1) of BRD4. reactionbiology.com This suggests that the imidazole scaffold can be a valuable template for designing selective BRD4 inhibitors.

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a well-established target for anticancer drugs. nih.gov A study on 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) demonstrated its ability to inhibit tubulin polymerization. nih.gov This compound was shown to cause a loss of microtubule structure in cancer cells and directly inhibit tubulin polymerization in cell-free assays. nih.gov Another study on trimethoxyphenyl analogues identified a compound, C11, which exhibited potent inhibitory activity against tubulin polymerization with an IC50 value of 2.40 μM. nih.gov

Tyrosine Kinases: Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activity is a common driver of cancer. nih.gov Benzimidazole-based compounds have been investigated as multi-kinase inhibitors, targeting key kinases such as EGFR and HER2. mdpi.com In one study, novel phthalic-based derivatives containing an imidazole moiety were designed as tyrosine kinase inhibitors. nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Inhibition of TS is a clinically validated approach for cancer chemotherapy. mdpi.com While specific data for this compound derivatives is not available, other heterocyclic compounds incorporating a 1,3,4-oxadiazole moiety have been developed as TS inhibitors. mdpi.com For instance, certain hybrids have shown potent TS inhibition with IC50 values in the low micromolar range, highlighting the potential of targeting this enzyme with novel heterocyclic structures. mdpi.com

Table 1: Inhibitory Activity of Selected Imidazole and Naphthalene Derivatives against Cancer-Related Enzymes


Compound/Derivative ClassTarget EnzymeActivity (IC50/Ki)Reference
1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivative (4c)PI3KKi = 66.22 nM
1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivative (4f)PI3KKi = 107.39 nM
Trimethoxyphenyl analogue (C11)Tubulin PolymerizationIC50 = 2.40 μM nih.gov
1,3,4-Oxadiazole-1,2,3-triazole hybrid (12)Thymidylate SynthaseIC50 = 2.52 µM nih.gov
1,3,4-Oxadiazole-1,2,3-triazole hybrid (13)Thymidylate SynthaseIC50 = 4.38 µM nih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various diseases, including cancer. Therefore, compounds with antioxidant properties are of significant interest.

Free Radical Scavenging Assays (e.g., DPPH free radical scavenging assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. researchgate.netjclmm.com Several studies have investigated the DPPH radical scavenging activity of naphthalene-containing imidazole derivatives.

A study on hydrazone derivatives of 1-naphthaldehyde (B104281) found that the derivative synthesized with phenylhydrazine (B124118) exhibited strong antioxidant activity with an IC50 value of 28.90 μg/mL, while the derivative from hydrazine (B178648) hydrate (B1144303) was inactive. bohrium.com Another study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives also reported their evaluation for antioxidant activity using the DPPH method. jclmm.com Furthermore, a series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives were assessed for their ability to scavenge DPPH radicals, with some compounds showing promising activity. dmed.org.ua

Table 2: DPPH Radical Scavenging Activity of Selected Naphthalene and Imidazole Derivatives


Compound/Derivative ClassDPPH Scavenging Activity (IC50)Reference
Hydrazone derivative of 1-naphthaldehyde and phenylhydrazine28.90 μg/mL
Hydrazone derivative of 1-naphthaldehyde and hydrazine hydrate>1000 μg/mL
6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives (selected)25.0% to 66.3% inhibition at 5 mM nih.gov

Thiol-Peroxidase Mimetic Activity

Intracellular Oxidant Reduction Studies

Evaluating the ability of compounds to reduce intracellular oxidants provides a more biologically relevant measure of their antioxidant potential. Such studies often involve the use of fluorescent probes that detect intracellular ROS levels. While direct studies on this compound derivatives in this context are limited, the general class of imidazole derivatives has been associated with antioxidant effects, which may include the reduction of intracellular oxidants. openreadings.eu

Other Enzyme Inhibition Studies

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Inhibition of DBH is a therapeutic strategy for conditions such as hypertension and heart failure. A study of 1-(phenylalkyl)imidazole-2-thiones described them as a novel class of "multisubstrate" inhibitors of DBH. nih.gov These compounds incorporate structural features that mimic both the tyramine (B21549) and oxygen substrates of the enzyme. nih.gov

Further research on 1-(thienylalkyl)imidazole-2(3H)-thiones also demonstrated their potent competitive inhibition of DBH. nih.gov A comparison of the structure-activity relationships of the phenylalkyl and thienylalkyl derivatives provided insights into the active site of DBH. nih.gov Although specific inhibitory data for this compound is not provided in these studies, the findings for the closely related phenyl and thienyl analogues suggest that the 1-substituted imidazole-2-thiol scaffold is a promising template for the design of potent DBH inhibitors. The larger, more lipophilic naphthalene ring in place of a phenyl or thienyl group could potentially influence the binding affinity and inhibitory potency.

Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. While direct studies on the α-amylase inhibitory activity of this compound are not extensively documented, research on structurally related imidazole-2-thione derivatives provides significant insights into their potential as α-amylase inhibitors.

A study on diaryl derivatives of imidazole-2-thione, specifically 4,5-diphenylimidazole-2-thione, has demonstrated notable inhibitory effects on α-amylase. nih.govbohrium.com The in vitro treatment of α-amylase with this compound resulted in a reversible, non-competitive inhibition, with a reported inhibition constant (Ki) of 6.5 x 10⁻⁵ M. nih.govbohrium.com This indicates that the imidazole-2-thione moiety can effectively interact with and modulate the activity of α-amylase. The non-competitive nature of the inhibition suggests that the compound binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

The following table summarizes the α-amylase inhibitory activity of a representative imidazole-2-thione derivative from existing literature.

CompoundEnzymeType of InhibitionKi Value (M)
4,5-diphenylimidazole-2-thioneα-AmylaseNon-competitive6.5 x 10⁻⁵

Data sourced from studies on analogous diaryl imidazole-2-thione compounds. nih.govbohrium.com

General Enzyme Binding Affinity and Specificity Profiling

The imidazole-2-thiol scaffold, particularly the imidazole ring and the thiol group, possesses inherent properties that facilitate binding to various enzymes. The imidazole moiety is a common feature in biological systems, most notably in the amino acid histidine, where it often plays a crucial role as a proton donor or acceptor in enzymatic reactions. mdpi.com This ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for enzyme binding.

Theoretical studies on imidazole- and thiol-based zinc binding groups have provided insights into their coordination chemistry, which is relevant for their interaction with metalloenzymes. acs.org These studies suggest that the imidazole and thiol groups can effectively chelate metal ions, such as the zinc found in the active sites of enzymes like metzincins. acs.org This chelating ability could be a key mechanism for the inhibition of such enzymes.

In terms of binding affinity and specificity, research on naphthalene-containing azole derivatives has shown their potential as potent and competitive inhibitors of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. nih.gov Molecular modeling studies of these compounds have indicated that they can effectively penetrate the blood-brain barrier and bind tightly to the active site of cholinesterases, with the imidazole moiety playing a key role in these interactions. nih.gov This highlights the potential for this compound derivatives to exhibit specific binding affinities for certain classes of enzymes.

The following table presents data on the enzyme inhibitory activity of a related naphthalene-imidazole compound against cholinesterases, illustrating the potential for specific enzyme targeting.

Compound ClassTarget Enzyme(s)Inhibition TypePotency Range (IC50)
Naphthalene-containing Imidazole DerivativesAcetylcholinesterase, ButyrylcholinesteraseCompetitiveLow micromolar

Data based on studies of antifungal azole derivatives featuring naphthalene. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Modifications to the naphthalene moiety, the imidazole ring, and the thiol group can significantly influence their potency and selectivity.

Impact of Naphthalene Moiety Substituents on Biological Potency

The naphthalene ring is a crucial component of the scaffold, and its substitution pattern can have a profound impact on biological activity. Studies on related 4-[1-(1-naphthyl)ethyl]-1H-imidazoles have shown that even minor modifications to the bridge between the naphthalene and imidazole rings can significantly alter their potency and selectivity as adrenoceptor agonists. nih.gov For instance, the replacement of a methyl group with hydrogen, hydroxyl, or methoxy (B1213986) groups influenced the compound's activity, underscoring the importance of the steric and electronic properties of substituents in this region. nih.gov

In the context of α-amylase inhibition, as observed with 1,2,4-triazole-bearing bis-hydrazones, the bulky nature of the naphthalene group might sometimes be detrimental to activity due to steric clashes within the enzyme's active site. nih.gov This suggests that the position and nature of substituents on the naphthalene ring of this compound would be critical in optimizing its fit within a target enzyme's binding pocket.

Role of Imidazole Ring Substituents in Modulating Activity

The imidazole ring is a versatile heterocycle whose biological activity can be fine-tuned through substitution. The incorporation of an imidazole ring into naphthalene-1,4-dione analogues has been shown to enhance both anticancer potency and selectivity. nih.gov The rigid and stable nature of the imidazole ring is thought to contribute to this improved pharmacological profile. nih.gov

Furthermore, N-alkylation of the imidazole ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of imidazole-containing compounds. mdpi.com In a series of N-substituted imidazole derivatives, the nature of the substituent on the nitrogen atom was found to be a key determinant of their antimicrobial activity. nih.gov For this compound derivatives, substitutions at the C4 and C5 positions of the imidazole ring would likely influence their interaction with target enzymes, as these positions are often involved in establishing key binding interactions.

Influence of Thiol Group Modifications on Biological Profile

The thiol group at the C2 position of the imidazole ring is a critical determinant of the biological activity of this class of compounds. In a study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as 15-lipoxygenase inhibitors, the free thiol group was found to be essential for activity. nih.gov Docking studies revealed that the SH group could orient itself towards the iron core of the enzyme's active site, suggesting that iron chelation is a possible mechanism of inhibition. nih.gov

Crucially, methylation of the thiol group in this series of compounds led to a dramatic decrease in both 15-lipoxygenase inhibition and radical scavenging activity. nih.gov This highlights the pivotal role of the free thiol group in the biological profile of these molecules. Modifications of the thiol group, such as S-alkylation, would therefore be expected to significantly alter the biological activity of this compound derivatives, potentially by abolishing their ability to chelate metal ions or participate in other key interactions within the enzyme's active site.

The following table summarizes the impact of thiol group modification on the inhibitory activity of a related imidazole-2-thione series.

CompoundModificationTarget EnzymeInhibitory Activity (IC50)
4,5-diaryl-1H-imidazole-2(3H)-thioneFree SH group15-Lipoxygenase4.7 µM
S-methylated-4,5-diaryl-1H-imidazoleMethylated SH group15-Lipoxygenase>250 µM

Data from a study on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives. nih.gov

Coordination Chemistry of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol is dictated by its structural and electronic properties, particularly the presence of multiple donor atoms and its ability to exist in different tautomeric forms.

Tautomeric Considerations and Their Role in Metal Coordination

This compound can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a critical aspect of its chemistry, significantly influencing its coordination behavior with metal ions.

Thione Form: In the solid state and in solution, the equilibrium often favors the thione form, which features a carbon-sulfur double bond (C=S) and an N-H bond within the imidazole (B134444) ring. Coordination in this form can occur through the sulfur atom, which acts as a soft donor, or through the unprotonated nitrogen atom of the imidazole ring, which acts as a hard donor.

Thiol Form: The thiol form contains a sulfhydryl group (-SH). Upon deprotonation, it forms a thiolate anion (-S⁻), which is a powerful nucleophile and a soft donor, readily forming strong covalent bonds with soft metal ions. The imidazole ring in this form still possesses a nitrogen donor atom.

The specific tautomer or the deprotonated thiolate form that participates in coordination depends on several factors, including the metal ion's nature, the reaction's pH, and the solvent used. For instance, in basic media, the thiol form is expected to deprotonate, enhancing its coordinating ability through the thiolate sulfur. The imidazole ring's nitrogen atom can also coordinate with metal ions, leading to various binding modes.

Chelation Behavior

With its multiple donor sites—the sulfur atom and the two nitrogen atoms of the imidazole ring—this compound can exhibit a range of coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This is typically either the exocyclic sulfur atom of the thione/thiolate form or one of the imidazole nitrogen atoms. researchgate.net For example, imidazole derivatives often coordinate as monodentate ligands through their iminic nitrogen atom. nih.gov

Bidentate Chelation: The most common and stable coordination mode for this type of ligand is bidentate chelation, forming a five-membered chelate ring. This typically involves the sulfur atom and the N3 nitrogen atom of the imidazole ring (N,S-chelation). This mode is favored due to the formation of a stable metallacycle.

Bridging Ligand: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for example, by using the sulfur atom to bridge two metals, or by having the sulfur coordinate to one metal and a nitrogen atom to another. This bridging can lead to the formation of polynuclear complexes and coordination polymers.

The large naphthalene (B1677914) substituent may introduce steric hindrance, potentially influencing the preferred coordination geometry and the nuclearity of the resulting metal complex.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this ligand involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry, temperature, and reaction time are key parameters that are optimized to obtain the desired product.

Complexation with Diverse Transition Metals

While specific studies on the complexation of this compound are not extensively documented, the coordination chemistry of similar imidazole, thiol, and naphthalene-containing ligands with a wide array of transition metals is well-established. By analogy, it is expected to form stable complexes with the following metals:

Platinum(II) and Palladium(II): As soft metal ions, Pt(II) and Pd(II) have a high affinity for the soft sulfur donor of the thiol/thiolate group. They typically form square planar complexes. The synthesis often involves reacting K₂PtCl₄ or PdCl₂ with the ligand in a solvent like methanol (B129727) or DMSO. nih.govresearchgate.net

Cobalt(II), Nickel(II), and Copper(II): These first-row transition metals can form complexes with varied geometries, including octahedral and tetrahedral. rsc.org For instance, Co(II) can form distorted octahedral complexes with imidazole and carboxylate ligands. nih.gov Cu(II) complexes with related ligands have been synthesized by reacting a copper salt with the ligand in ethanol (B145695). rsc.orgrsc.orgmdpi.com Ni(II) is also known to form stable half-sandwich complexes with imidazole-based ligands. nih.gov

Zinc(II), Cadmium(II), and Mercury(II): These d¹⁰ metal ions form stable complexes, often with tetrahedral or octahedral geometries. The synthesis can be achieved by reacting the metal chloride or acetate (B1210297) salt with the ligand in solvents like methanol or DMF. znaturforsch.comnih.govrsc.org The resulting complexes, particularly those of Zn(II) and Cd(II), are often investigated for their fluorescence properties.

Iron(II)/Iron(III), Manganese(II), and Chromium(III): These metals can form complexes in various oxidation states. Fe(II) and Fe(III) are known to form octahedral complexes with mixed imidazole-based ligands. nih.govrsc.orgrsc.org Mn(II) has been complexed with similar triazoline-3-thione ligands. nih.gov

Rhenium(V): While less common, organometallic complexes of Rhenium can be synthesized, often starting from perrhenate (B82622) salts or other Re precursors.

Lead(II): As a post-transition metal, Pb(II) can also form complexes, though its coordination chemistry is often influenced by the presence of a stereochemically active lone pair.

The table below summarizes representative complexes formed with analogous ligands, highlighting the diversity of metals and resulting structures.

Metal IonAnalogous Ligand(s)Resulting Complex Formula/GeometryReference(s)
Pt(II)N-(2-picolyl)salicylimine[Pt(Ligand)(DMSO)Cl] nih.gov
Pd(II)Imidazole, Glycine[Pd(MAMP)(Imidazole)]²⁺ researchgate.net
Co(II)1-methyl-1H-imidazole, 2-(naphthalen-1-yl)acetate[Co(C₁₂H₉O₂)₂(C₄H₆N₂)₂(H₂O)₂] (Octahedral) nih.gov
Ni(II)1,3-di(cycloalkyl)imidazol-2-ylidene[NiCl(Cp)(NHC)] nih.gov
Cu(II)Naphthalene-based Schiff bases[Cu(Ligand)₂] (Square planar) rsc.org
Zn(II)1H-Imidazole[Zn(IM)₂(H₂O)₂] (Tetrahedral) researchgate.net
Cd(II)2-(1H-Imidazol-1-yl-methyl)-1H-benzimidazole{[Cd(imb)(µ₂-Cl)Cl]·CH₃OH}n (1-D Polymer) znaturforsch.com
Mn(II)5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione[Mn(Ligand)Cl₂MeOH] nih.gov
Fe(II)3,5-dimethyl-1-(2′-pyridyl)-pyrazole[Fe(DMPP)₂(sulfonate)₂] (Octahedral) rsc.org
Cr(III)1H-ImidazoleCr(IM)₄(H₂O)₂₃ (Octahedral) researchgate.net

Optimization of Reaction Stoichiometry and Conditions for Complex Formation

The synthesis of a specific metal complex, whether mononuclear or polynuclear, requires careful optimization of the reaction conditions.

Stoichiometry: The metal-to-ligand molar ratio is a crucial parameter. A 1:1 or 1:2 ratio often favors the formation of simple mononuclear complexes, such as [ML₂] or [MLCl₂]. rsc.orgnih.gov In contrast, using an excess of the ligand can lead to the formation of higher-coordinate species, like [ML₄]Cl₂ or [ML₆]Cl₂. researchgate.netnih.gov

Solvent: The choice of solvent influences the solubility of reactants and the crystallization of the product. Common solvents include methanol, ethanol, acetonitrile, DMF, and DMSO. nih.govznaturforsch.com The solvent can also play a role in the final structure; for example, different solvates can be formed, or the solvent molecule itself can coordinate to the metal center. znaturforsch.com

Temperature: Reactions are often carried out at room temperature or under reflux to increase the reaction rate and overcome kinetic barriers. openreadings.eu The temperature can also influence the thermodynamic versus kinetic product distribution.

pH/Base: The addition of a base, such as triethylamine (B128534) or sodium acetate, is often necessary to facilitate the deprotonation of the thiol group, promoting coordination via the thiolate anion. researchgate.net The pH of the solution can thus be a determining factor in the ligand's coordination mode.

Advanced Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized metal complexes.

Characterization TechniqueInformation ProvidedReference(s)
Elemental Analysis (C, H, N, S) Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. rsc.orgnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., ν(C=S), ν(N-H), ν(C=N)) upon complexation. The appearance of new bands in the far-IR region can confirm the formation of metal-ligand (M-N, M-S) bonds. researchgate.netrsc.orgznaturforsch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed structural information in solution for diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)). Chemical shifts of protons and carbons near the coordination sites are affected upon complexation. Not suitable for most paramagnetic complexes (e.g., Cu(II), Co(II), Fe(III)). researchgate.netnih.govopenreadings.eu
UV-Visible (UV-Vis) Spectroscopy Gives information about the electronic transitions within the complex. Shifts in the ligand's π→π* and n→π* transitions and the appearance of new ligand-to-metal charge transfer (LMCT) or d-d transition bands confirm coordination and provide insight into the complex's geometry. rsc.orgnih.gov
Single-Crystal X-ray Diffraction Provides the definitive, unambiguous three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govrsc.orgznaturforsch.comnih.gov
Mass Spectrometry (MS) Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. researchgate.netrsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy Used for paramagnetic complexes (e.g., those of Cu(II), Mn(II), Fe(III)) to provide information about the oxidation state, geometry, and the environment of the metal center. rsc.orgnih.gov
Magnetic Susceptibility Measurements Determines the magnetic moment of the complex, which helps in confirming the oxidation state and spin state of the metal ion (e.g., high-spin vs. low-spin) and deducing the coordination geometry. rsc.orgnih.gov
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the complex and can identify the presence of coordinated or lattice solvent molecules by observing mass loss at different temperatures. researchgate.netnih.gov

Through the application of these synthetic and characterization methods, the rich coordination chemistry of this compound can be systematically explored, paving the way for the development of new materials with interesting catalytic, magnetic, or optical properties.

Spectroscopic Analysis of Complexes (FT-IR, UV-Vis, NMR, Mass, EPR)

Spectroscopic methods are fundamental in determining the coordination mode of the ligand and the geometry of the resulting metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy In the FT-IR spectrum of the free this compound ligand, characteristic bands for the thioamide group ν(C=S) are expected. The presence of an N-H band would indicate the existence of the thione tautomer in the solid state. researchgate.net Upon complexation, the coordination of the ligand to a metal center induces significant shifts in these vibrational frequencies.

ν(C=S) Band: The C=S stretching vibration is a key diagnostic peak. If coordination occurs through the sulfur atom, the electron density is drawn from the C=S bond towards the metal. This weakens the double bond character, causing a shift of the ν(C=S) band to a lower frequency (wavenumber) in the spectra of the metal complexes. researchgate.net

ν(C=N) Band: The imidazole ring contains a C=N bond, and its stretching frequency, typically observed in the 1650-1550 cm⁻¹ region, is also sensitive to coordination. researchgate.netnih.gov If the imidazole nitrogen participates in bonding, a shift in this band is expected. nih.gov

New Far-IR Bands: The formation of new, weaker bands in the far-infrared region (typically below 500 cm⁻¹) can be attributed to the metal-ligand stretching vibrations, such as ν(M-S) and ν(M-N), providing direct evidence of coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy The electronic spectra of the complexes provide valuable information about the geometry and electronic transitions.

Intra-ligand Transitions: In a suitable solvent, the free ligand exhibits high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the naphthalene and imidazole-2-thione moieties. researchgate.net

d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), new, weaker absorption bands appear in the visible or near-IR region. The position and number of these d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal ion. researchgate.net

Charge-Transfer (CT) Transitions: Often, intense charge-transfer (CT) bands are observed, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. researchgate.net These bands can sometimes obscure the weaker d-d transitions. For d¹⁰ metal complexes like Zn(II), only ligand-based and possible CT transitions are observed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(IV)).

¹H NMR: The proton spectrum of the free ligand would show distinct signals for the protons on the naphthalene ring and the imidazole ring. researchgate.netresearchgate.net Upon formation of a diamagnetic complex, these signals would experience shifts due to the change in the electronic environment upon coordination. The disappearance or significant downfield shift of an N-H proton signal can confirm deprotonation and coordination. ijmra.us

¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand, particularly the C=S carbon, would shift upon complexation, providing further evidence of the coordination mode. nih.gov

Paramagnetic Complexes: For paramagnetic complexes, such as those of Co(II) or Cu(II), obtaining well-resolved NMR spectra is often difficult due to significant line broadening caused by the unpaired electrons. nih.govresearchgate.net

Mass Spectrometry Mass spectrometry (e.g., ESI-MS, FAB) is used to determine the molecular weight of the complexes and confirm their proposed stoichiometry. The fragmentation pattern can also offer structural clues about the ligand and its binding. researchgate.netsemanticscholar.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR is applicable only to paramagnetic species and provides insight into the electronic structure of the metal center. nih.gov For instance, the EPR spectrum of a Cu(II) (d⁹) complex can help determine the coordination environment and the nature of the metal-ligand bond through the analysis of g-values (g|| and g⊥) and hyperfine coupling constants. nih.gov For high-spin Mn(II) complexes, a characteristic six-line spectrum is often observed, while spectra for other paramagnetic ions like Ni(II) can also yield valuable structural information. nih.gov

Magnetic Susceptibility Measurements for Electronic Configuration

Measuring the magnetic susceptibility of transition metal complexes at room temperature provides the effective magnetic moment (µ_eff), a critical parameter for determining the number of unpaired electrons. This information is used to deduce the oxidation state and the stereochemistry of the central metal ion. researchgate.netsemanticscholar.org

For example, octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.7–5.2 B.M. (Bohr Magnetons), while tetrahedral Co(II) complexes have moments in the range of 4.4–4.8 B.M. Octahedral Ni(II) (d⁸) complexes are expected to have µ_eff values of 2.9–3.4 B.M., whereas tetrahedral Ni(II) complexes show higher values (3.5–4.2 B.M.). researchgate.netresearchgate.net Square planar Ni(II) complexes are diamagnetic (µ_eff = 0). Copper(II) (d⁹) complexes typically possess a magnetic moment of 1.7–2.2 B.M., corresponding to one unpaired electron. researchgate.net

Table 1: Representative Magnetic Moment Data and Corresponding Geometries

Hypothetical ComplexMetal Ionµ_eff (B.M.)Number of Unpaired ElectronsProposed Geometry
[Co(L)₂(H₂O)₂]Co(II)4.953Octahedral (High-Spin)
[Ni(L)₂Cl₂]Ni(II)3.802Tetrahedral
[Cu(L)Cl]Cu(II)1.851Square Planar / Distorted Tetrahedral
[Zn(L)₂]Zn(II)00Tetrahedral (Diamagnetic)

Thermal Stability and Decomposition Studies (TGA) of Metal Complexes

Thermogravimetric analysis (TGA) is employed to investigate the thermal stability of the metal complexes and to study their decomposition patterns. ijmra.us A sample is heated at a constant rate, and its mass loss is recorded as a function of temperature. The resulting TGA curve, along with its derivative (DTG), reveals distinct decomposition steps.

A typical thermogram for a hydrated or solvated complex might show:

An initial weight loss at a lower temperature (e.g., 100-200 °C), corresponding to the removal of lattice or coordinated water/solvent molecules. nih.gov

Subsequent decomposition steps at higher temperatures, which correspond to the breakdown and loss of the organic ligand framework. researchgate.net

A final, stable plateau at high temperatures, indicating the formation of a thermally stable metal oxide as the end residue. ijmra.us

The decomposition temperatures provide a relative measure of the thermal stability of the complexes. researchgate.net

Table 2: Hypothetical Thermal Decomposition (TGA) Data

Hypothetical ComplexTemperature Range (°C)Mass Loss (%) (Found)Mass Loss (%) (Calc.)Assignment
[Co(L)₂(H₂O)₂]120-1806.56.8Loss of 2 H₂O molecules
250-55079.079.5Decomposition of ligand (L)
[Cu(L)Cl]280-60083.583.2Decomposition of ligand (L) and Cl

Single Crystal X-ray Diffraction Analysis of Complex Structures

For the ligand this compound, X-ray analysis would confirm:

The exact coordination number and geometry of the metal center (e.g., four-coordinate tetrahedral/square planar, or six-coordinate octahedral).

The binding mode of the ligand, confirming whether it acts as a monodentate ligand (e.g., through sulfur) or as a bidentate S,N-chelating agent.

The presence and influence of intermolecular forces, such as hydrogen bonding or π-π stacking interactions involving the naphthalene rings, which can lead to the formation of supramolecular architectures. researchgate.net

While no crystal structure for a complex of this specific ligand was found in the search, related structures show that imidazole-containing ligands can form discrete mononuclear units or polymeric chains. nih.govnih.gov

Elemental Analysis and Molar Conductivity Measurements

Elemental Analysis Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized complexes. The close agreement between the experimentally found percentages and the calculated values for a proposed formula provides strong evidence for the stoichiometry of the complex. nih.govresearchgate.netnih.gov

Table 3: Representative Elemental Analysis Data

Hypothetical Formula%C (Calc./Found)%H (Calc./Found)%N (Calc./Found)
[Co(C₁₃H₁₀N₂S)₂Cl₂]51.50 / 51.423.32 / 3.419.24 / 9.15
[Ni(C₁₃H₁₀N₂S)₂(H₂O)₂]52.10 / 52.254.03 / 3.959.35 / 9.42
[Zn(C₁₃H₁₀N₂S)₂]58.26 / 58.183.76 / 3.8010.45 / 10.37

Molar Conductivity Measurements Molar conductivity (Λ_M) is measured by dissolving the complex in a suitable polar solvent (e.g., DMF, DMSO) to determine its electrolytic nature. researchgate.net The magnitude of the molar conductivity value helps to distinguish between non-electrolytes and electrolytes (e.g., 1:1, 1:2, or 1:3). This information is crucial for determining whether anions (like Cl⁻, NO₃⁻) are coordinated directly to the metal ion (inside the coordination sphere) or exist as counter-ions (outside the coordination sphere). researchgate.netresearchgate.net For example, a complex formulated as [Co(L)₂Cl₂] would behave as a non-electrolyte in solution, while [Co(L)₂(H₂O)₂]Cl₂ would behave as a 1:2 electrolyte. researchgate.net

Cyclic Voltammetry for Electrochemical and Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox behavior of metal complexes. It can provide information on the stability of different oxidation states of the metal ion and whether redox processes are metal-centered or ligand-centered. azjournalbar.com

The cyclic voltammogram of a complex may show one or more redox waves (peaks), each corresponding to an electron transfer process. Key parameters obtained from a CV experiment include the anodic (E_pa) and cathodic (E_pc) peak potentials. The separation between these peaks (ΔE_p) gives an indication of the electrochemical reversibility of the redox couple. bohrium.com For many imidazole-based complexes, irreversible or quasi-reversible one-electron reduction or oxidation processes corresponding to M(II)/M(I) or M(III)/M(II) couples are observed. researchgate.netazjournalbar.com

Geometrical and Structural Elucidation of Metal Complexes (e.g., tetrahedral, square planar, octahedral geometries)

Octahedral Geometry: This geometry is often suggested for Co(II) and Ni(II) complexes. Evidence would include UV-Vis spectra showing multiple d-d transitions characteristic of O_h symmetry, room temperature magnetic moments around 4.8-5.2 B.M. for high-spin Co(II) or 2.9-3.3 B.M. for Ni(II), and molar conductivity data suggesting a formula like [M(L)₂(solvent)₂]X₂. researchgate.netresearchgate.netwikipedia.org

Tetrahedral Geometry: This geometry is common for Zn(II) and can occur with Co(II) and Ni(II). It would be supported by characteristic electronic spectra, magnetic moments around 3.8-4.6 B.M. for Co(II) and 3.5-4.2 B.M. for Ni(II), and elemental analysis consistent with a four-coordinate formula like [M(L)₂X₂]. azjournalbar.comwikipedia.org

Square Planar Geometry: This geometry is typical for Cu(II), Ni(II) (which would be diamagnetic), Pd(II), and Pt(II). A single broad d-d transition in the UV-Vis spectrum and a magnetic moment around 1.8 B.M. for Cu(II) would be indicative of this geometry. scirp.orgwikipedia.org

The final structural assignment is definitively confirmed by single-crystal X-ray diffraction, which provides an unambiguous picture of the coordination environment. nih.gov

Applications of Metal Complexes Derived from this compound

The ligand this compound combines the structural features of a naphthalene group, an imidazole ring, and a thiol function. This unique combination makes its metal complexes candidates for various applications, particularly in medicinal chemistry and catalysis. The incorporation of a metal center can significantly modify and enhance the inherent properties of the parent ligand.

Enhanced In Vitro Biological Activity (e.g., anticancer, antimicrobial properties of metal complexes)

The coordination of organic ligands to metal ions often leads to a significant enhancement of their biological activity. This principle is well-documented for N-heterocyclic compounds, including those containing imidazole and thiol moieties. benthamscience.comnih.gov The resulting metal complexes may exhibit improved properties due to factors like increased lipophilicity, which facilitates passage through cell membranes, and the ability of the metal ion to interact with biological targets like DNA or enzymes. nih.gov

Anticancer Properties:

While direct studies on the anticancer activity of metal complexes specifically derived from this compound are not extensively reported, research on structurally related compounds provides strong evidence for their potential. The naphthalene substituent is known to contribute to anticancer activity, partly due to its ability to intercalate with DNA. nih.govnih.gov Imidazole-2-thione derivatives have also been evaluated for their cytotoxic effects. For instance, a series of 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer. mdpi.comresearchgate.net In some cases, the activity of these imidazole derivatives was linked to the inhibition of key enzymes like VEGFR-2 kinase. mdpi.com The complexation with metals such as copper, nickel, or silver is a common strategy to boost the efficacy of such N-heterocyclic ligands. benthamscience.comnih.gov

The table below shows the in vitro cytotoxic activity of related imidazole-2-thione derivatives against several human cancer cell lines, illustrating the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Related Imidazole-2-Thione Derivatives Data sourced from studies on 5-Aryl-1-Arylideneamino-1H-imidazole-2(3H)-thiones. researchgate.net

Compound HCT-116 (Colon) MCF-7 (Breast) HepG2 (Liver)
Derivative 1 3.11 4.98 2.87
Derivative 2 2.54 3.16 1.99
Derivative 3 4.23 2.89 3.45

Antimicrobial Properties:

The antimicrobial potential of metal complexes is a burgeoning field of research. Silver (Ag) complexes, in particular, are renowned for their broad-spectrum antimicrobial effects. nih.gov Studies on novel naphthalen-1-ylmethyl substituted silver N-heterocyclic carbene (Ag-NHC) complexes, which are structurally related to the imidazole ligand , have shown high antimicrobial activity. arabjchem.org These complexes were effective against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungal strains like Candida albicans. arabjchem.org The mechanism often involves the disruption of microbial cell membranes or interaction with DNA. nih.gov The chelation of a metal ion to a ligand like this compound is expected to enhance its lipophilic character, thereby increasing its ability to penetrate microbial cell walls and exert its effect. nih.govresearchgate.net

The table below details the Minimum Inhibitory Concentrations (MIC) for related naphthalen-substituted silver complexes against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Related Naphthalen-Substituted Silver-NHC Complexes Data sourced from studies on naphthalen-1-ylmethyl substituted Ag-NHC complexes. arabjchem.org

Microbial Strain Complex 1 Complex 2 Complex 3 Complex 4
E. faecalis 62.5 125 62.5 62.5
S. aureus 62.5 62.5 31.25 62.5
E. coli 250 500 >500 >500
P. aeruginosa 125 250 250 250
C. albicans 31.25 31.25 15.62 31.25
C. tropicalis 31.25 31.25 15.62 31.25

Catalytic Applications of Metal-Imidazole-Thiol Complexes

Metal complexes containing imidazole and thiol or thioether functionalities are recognized for their catalytic prowess in a range of organic transformations. The electronic properties of the imidazole ring and the coordinating ability of the sulfur atom make them versatile ligands for stabilizing catalytically active metal centers.

Research has shown that metal complexes with imidazole-based ligands can catalyze important reactions. For example, gold(I) complexes featuring an N-heterocyclic carbene (NHC) ligand functionalized with a naphthalene moiety have been used as "two-in-one" dual metallaphotoredox catalysts for C-C coupling reactions under mild conditions. acs.org These reactions include the coupling of aryldiazonium salts with alkynylsilanes and the direct C-H activation of arenes. acs.org

Furthermore, complexes of Group 11 metals (Cu, Ag, Au) with tripodal bis(imidazole) thioether ligands have been successfully employed as catalysts in the oxidation of alkenes. nih.gov In these systems, gold and silver complexes demonstrated notable activity. nih.gov Imidazole-functionalized polyoxometalates have also been developed as heterogeneous catalysts for the selective oxidation of biomass-derived compounds using atmospheric oxygen. acs.org Other related systems, such as iridium complexes with mesoionic triazolylidene ligands (an NHC relative), have shown excellent performance in the transfer hydrogenation of ketones and aldehydes. matilda.science The combination of the soft thiol donor and the σ-donating imidazole ring in this compound suggests that its metal complexes could be highly effective catalysts for similar oxidative and reductive transformations.

Advanced Applications in Materials Science and Catalysis

Potential in Optical and Electronic Materials

The exploration of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol and its derivatives in materials science is driven by the promising optical and electronic properties inherent to its constituent parts. The naphthalene (B1677914) and imidazole (B134444) rings provide a platform for developing materials with tailored photo-physical characteristics.

While direct applications of this compound in optical recording media, toner, and ink-jet printing are not yet extensively documented in publicly available research, the potential can be inferred from studies on analogous compounds. For instance, organic dyes based on 1-alkyl-1H-imidazole have been successfully developed for use in dye-sensitized solar cells (DSSCs). nih.gov These dyes demonstrate that the imidazole core can act as an effective component in systems designed for light harvesting and energy conversion.

Furthermore, the formation of coordination complexes with metal ions is a key avenue for creating novel dyes. The thiol group and the nitrogen atoms in the imidazole ring of this compound are excellent sites for coordination with metal centers. Research on other naphthalene-containing azo dyes has shown that the formation of metal complexes can lead to enhanced fluorescence emission. orientjchem.org This suggests that coordination complexes of this compound could yield dyes with interesting photoluminescent properties suitable for various applications. A study on a related compound, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has demonstrated the synthesis of its coordination complexes with various metals, highlighting the versatility of such ligands in forming metal-organic frameworks. mdpi.com

The following table summarizes the potential applications and the role of the structural components of this compound in optical and electronic materials, based on findings from related compounds.

Application AreaRelevant Structural FeatureInferred Potential from Analogous Compounds
Dyes from Coordination Complexes Imidazole-2-thiol moietyThe thiol and nitrogen atoms can act as ligands, forming stable complexes with transition metals. mdpi.com Metal complexes of similar azo dyes exhibit enhanced fluorescence. orientjchem.org
Dye-Sensitized Solar Cells (DSSCs) Imidazole core1-Alkyl-1H-imidazole derivatives have been used as spacers in donor-pi-acceptor type organic dyes for DSSCs, showing good efficiencies. nih.gov

Role as Catalysts in Organic Transformations and Green Chemistry Approaches

The principles of green chemistry, which advocate for the use of environmentally benign solvents and recyclable catalysts, are central to modern organic synthesis. Imidazole-containing compounds are increasingly being recognized for their potential to act as or be precursors to effective catalysts that align with these principles.

The imidazole scaffold itself can function as an organocatalyst. Studies have demonstrated the use of imidazole as a catalyst for multicomponent reactions in greener solvent systems like water-ethanol mixtures, leading to high yields and easy product isolation. ias.ac.in This catalytic activity stems from the amphoteric nature of the imidazole ring, which contains both acidic and basic nitrogen atoms.

Moreover, the thiol group in this compound opens up possibilities for its use in catalysis, either directly or as a ligand for catalytically active metal centers. While research on the specific catalytic applications of this compound is emerging, the broader class of imidazole-thiols has been investigated. The synthesis of thiazole (B1198619) derivatives, which share structural similarities with imidazole-thiols, has been achieved using an eco-friendly biocatalyst under ultrasonic irradiation, showcasing a green chemistry approach. nih.gov

The development of reusable catalysts is a cornerstone of green chemistry. Zeolites, for example, have been employed as recyclable catalysts for the synthesis of tetrasubstituted imidazoles in a solvent-free protocol, demonstrating high efficiency and reusability. rsc.org This points to the potential for developing heterogeneous catalytic systems based on this compound, which would offer significant advantages in terms of catalyst recovery and reuse.

The table below outlines the potential catalytic roles of this compound in the context of green chemistry.

Catalytic ApproachRole of Imidazole-Thiol StructureGreen Chemistry Aspect
Organocatalysis The imidazole ring can act as a bifunctional catalyst due to its acidic and basic sites. ias.ac.inMetal-free catalysis, use of environmentally benign solvents. ias.ac.in
Ligand for Metal Catalysts The thiol and imidazole nitrogens can coordinate with metal ions to form catalytically active complexes.Potential for creating recyclable catalysts for various organic transformations.
Precursor to N-Heterocyclic Carbenes (NHCs) The imidazole ring is a precursor to NHCs, which are powerful organocatalysts.NHCs can catalyze reactions under mild, metal-free conditions.

While direct and extensive research on the advanced applications of this compound is still in its early stages, the existing body of knowledge on related compounds strongly supports its potential as a versatile building block for new materials and catalysts. Future research will likely focus on harnessing the unique combination of its naphthalene and imidazole-thiol functionalities to realize these promising applications.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-(naphthalen-1-yl)-1H-imidazole-2-thiol

Research into the specific compound This compound is still in its early stages, with a greater focus currently placed on its derivatives. These related compounds have demonstrated a wide array of promising biological activities, suggesting that the core structure is a valuable pharmacophore. The primary areas of investigation for these derivatives have been in antimicrobial, anticancer, and enzyme inhibition studies.

Derivatives of this compound have shown notable potential as antimicrobial agents. For instance, novel naphthalen-2-acyl imidazolium (B1220033) salts, which share the naphthalene (B1677914) and imidazole (B134444) framework, have exhibited significant antifungal activity against various Candida species. mdpi.comnih.gov One of the most potent derivatives demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Candida spp., which is more effective than the standard antifungal drug miconazole (B906) in some cases. nih.gov Furthermore, other related naphthalene-imidazole hybrids have displayed broad-spectrum antimicrobial activity. nih.gov For example, certain 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have shown high efficacy against both Candida albicans and non-albicans Candida species, with some isomers being up to 500 times more active than fluconazole. nih.gov

In the realm of oncology, the naphthalene and imidazole moieties are recognized as crucial components for the development of anticancer agents. nih.govresearchgate.net Studies on derivatives, such as naphthalene-1,4-dione analogues incorporating an imidazole ring, have revealed potent cytotoxic effects against human cancer cell lines, including breast, lung, and colon cancer. mdpi.com The incorporation of the imidazole ring has been shown to enhance both the potency and selectivity of these compounds. mdpi.com For example, a novel series of N-1 arylidene amino imidazole-2-thiones demonstrated moderate to good antitumor activities against MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon cancer cell lines. nih.gov

The potential for enzyme inhibition is another significant area of research for compounds related to this compound. Derivatives have been investigated for their ability to inhibit various enzymes. For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes. nih.gov Some of these derivatives exhibited inhibitory concentrations (IC50) in the low micromolar range, far exceeding the potency of the standard drug acarbose. nih.gov Additionally, other imidazole-based compounds have been evaluated as inhibitors of cytochrome P450 enzymes, such as CYP24A1, which is a target in cancer therapy.

The table below summarizes the biological activities of some representative derivatives of this compound.

Compound TypeBiological ActivityKey Findings
Naphthalen-2-acyl imidazolium saltsAntifungalMIC of 3.125 μg/mL against Candida spp. nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase InhibitionIC50 values as low as 0.64 µM. nih.gov
Naphthalene-1,4-dione-imidazole hybridsAnticancerEnhanced potency and selectivity against cancer cells. mdpi.com
N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamidesCYP24A1 InhibitionIC50 value of 0.3 µM, more potent than ketoconazole.
2-(1H-imidazol-1-yl)-1-phenylethanol derivativesAntifungalUp to 500 times more active than fluconazole. nih.gov

Emerging Trends and Unexplored Research Avenues for the Compound and its Derivatives

The study of This compound and its analogues is part of a broader trend in medicinal chemistry focusing on the development of hybrid molecules. This approach combines known pharmacophores—in this case, the naphthalene and imidazole-2-thiol moieties—to create novel compounds with potentially synergistic or enhanced biological activities. The versatility of the imidazole ring, which can act as a hydrogen bond donor and acceptor and coordinate with metal ions, makes it a prime candidate for designing targeted therapies.

An emerging trend is the use of computational modeling and molecular docking studies to predict the interactions of these compounds with biological targets. nih.gov This in silico approach allows for the rational design of more potent and selective derivatives, saving time and resources in the drug discovery process. Future research will likely see an increased integration of these computational tools to explore the vast chemical space of possible derivatives of this compound.

A significant unexplored avenue is the direct and comprehensive biological evaluation of the parent compound, This compound . While its derivatives have shown promise, the intrinsic activity of the core structure has not been fully elucidated. Systematic screening against a wide range of bacterial and fungal strains, various cancer cell lines, and a panel of enzymes would provide a crucial baseline for understanding structure-activity relationships.

Furthermore, the investigation of this class of compounds could be expanded to other therapeutic areas. Given that imidazole derivatives have shown anti-inflammatory, antiviral, and anticonvulsant properties, these are logical next steps for investigation. For example, the anti-inflammatory potential could be explored by testing for inhibition of cyclooxygenase (COX) enzymes, a known target for some imidazole-containing drugs.

Another area ripe for exploration is the development of metal complexes of this compound and its derivatives. The thiol group and the nitrogen atoms of the imidazole ring are excellent ligands for metal coordination, and such complexes often exhibit unique and enhanced biological activities compared to the organic ligands alone.

Finally, the synthesis and evaluation of derivatives with modifications at different positions of both the naphthalene and imidazole rings could lead to the discovery of compounds with improved pharmacokinetic profiles, such as better solubility and metabolic stability, which are critical for the development of viable drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(naphthalen-1-yl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted phenyl ketones and isothiocyanates in the presence of a base (e.g., triethylamine). For example, similar imidazole-thiol derivatives are synthesized by reacting 2-amino-1-(substituted phenyl) ethan-1-one hydrochloride with isothiocyanates .
  • Key Variables : Solvent choice (DMF or acetonitrile), temperature (60–80°C), and reaction time (12–24 hours) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the thiol product.
  • Data Contradictions : Yields may vary due to competing side reactions (e.g., oxidation of the thiol group). For instance, reports yields of ~75% for analogous compounds, while notes 80% yields for structurally related imidazoles .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • FT-IR : Peaks at ~3058 cm⁻¹ (aromatic C-H), 1654 cm⁻¹ (C=N), and 1448 cm⁻¹ (C-N) confirm the imidazole ring. The thiol group (S-H) typically appears at ~2550 cm⁻¹ but may be absent if oxidized .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm) and imidazole protons (δ 7.8–8.2 ppm). ¹³C NMR confirms the naphthalene carbons (δ 125–135 ppm) and imidazole carbons (δ 145–150 ppm for C2) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 266 for C₁₃H₁₀N₂S) validate the molecular formula .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility in ethanol is temperature-dependent (e.g., 2.5 mg/mL at 25°C) .
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Thiol-disulfide interconversion can occur at RT, requiring TLC monitoring .

Advanced Research Questions

Q. How does the substitution pattern (naphthalen-1-yl vs. phenyl) impact the compound’s biological activity?

  • Structure-Activity Relationship (SAR) : The naphthalen-1-yl group enhances hydrophobicity and π-π stacking with biological targets (e.g., enzymes or DNA), compared to simpler phenyl derivatives. For example, shows that naphthalene-containing imidazoles exhibit stronger inhibition of cyclooxygenase (COX) enzymes than phenyl analogs .
  • Experimental Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities. In vitro assays (e.g., COX-1/2 inhibition) quantify activity differences .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. demonstrates such approaches for predicting reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using GROMACS. The thiol group’s nucleophilicity and naphthalene’s aromaticity drive binding modes .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to determine crystal structures. highlights SHELX’s reliability for small-molecule refinement, resolving bond-length ambiguities (e.g., C-S vs. C=S) .
  • Case Study : For analogous compounds, torsion angles between the naphthalene and imidazole rings range from 5–15°, affecting planarity and intermolecular interactions .

Key Challenges and Contradictions

  • Synthetic Reproducibility : Discrepancies in yields (e.g., 70–85%) may arise from trace moisture or oxygen, necessitating strict anhydrous conditions .
  • Thiol Oxidation : Conflicting reports on stability highlight the need for antioxidants (e.g., BHT) during storage .

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